

structural characterization of C₁₀H₁₄N₂O isomers

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Compound of Interest

Compound Name: Urea, (3,5-dimethylbenzyl)-

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An In-depth Technical Guide on the Structural Characterization of C₁₀H₁₄N₂O Isomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

The molecular formula C₁₀H₁₄N₂O represents a multitude of isomers, several of which are of significant interest in pharmacology and medicinal chemistry. Notable examples include synthetic analogs of epibatidine, which are known for their potent analgesic properties, and various other heterocyclic compounds with diverse biological activities. The precise structural elucidation of these isomers is a critical step in understanding their structure-activity relationships (SAR), mechanism of action, and metabolic fate. This guide provides a comprehensive overview of the key analytical techniques and experimental workflows employed in the structural characterization of C₁₀H₁₄N₂O isomers.

Core Analytical Techniques for Structural Elucidation

The definitive structural characterization of a C₁₀H₁₄N₂O isomer is typically achieved through a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for determining the molecular weight and elemental composition of the compound.

- High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the confirmation of the elemental formula $C_{10}H_{14}N_2O$.
- Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps in identifying key structural motifs and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure in solution.

- 1H NMR: Reveals the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns (multiplicity), and integration (relative number of protons).
- ^{13}C NMR: Provides information on the number and type of carbon atoms (e.g., C, CH, CH_2 , CH_3 through DEPT experiments).
- 2D NMR Techniques:
 - COSY (Correlation Spectroscopy): Identifies 1H - 1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

- IR Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., C=O, N-H, C-N, aromatic rings).
- UV-Vis Spectroscopy: Provides information about the electronic conjugation within the molecule, often useful for aromatic or highly conjugated systems.

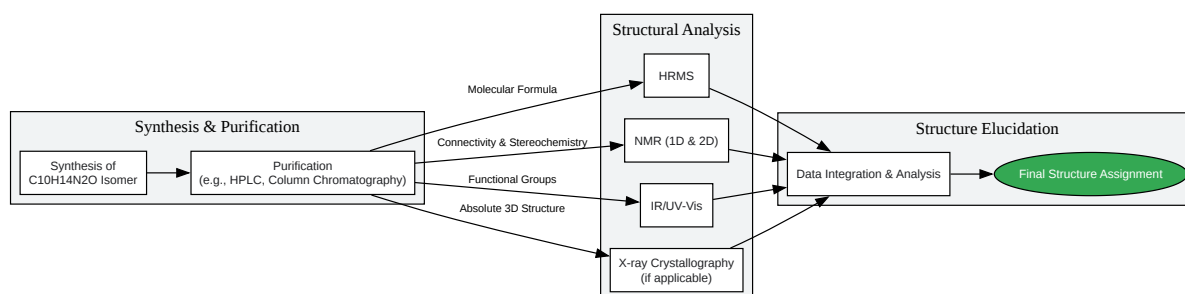
X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the absolute three-dimensional structure, including bond lengths, bond angles, and stereochemistry, serving as the gold standard for structural confirmation.

Experimental Protocols

General Experimental Workflow

The logical flow for characterizing a novel C₁₀H₁₄N₂O isomer is depicted below.



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Caption: General workflow for the structural characterization of C₁₀H₁₄N₂O isomers.

Detailed Methodologies

Protocol 1: NMR Sample Preparation and Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the purified C₁₀H₁₄N₂O isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
- **¹H NMR Acquisition:** Acquire a proton spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- **¹³C NMR and DEPT Acquisition:** Acquire a proton-decoupled ¹³C spectrum and DEPT-135/90 spectra to differentiate carbon types.
- **2D NMR Acquisition:** Perform COSY, HSQC, and HMBC experiments to establish connectivity. For stereochemical analysis, acquire a NOESY spectrum.
- **Data Processing:** Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase correct, and baseline correct the data. Calibrate the spectra to the TMS signal.
- **Spectral Interpretation:** Integrate ¹H signals, and assign all ¹H and ¹³C chemical shifts by systematically analyzing the 1D and 2D correlations.

Protocol 2: HRMS Analysis

- **Sample Preparation:** Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
- **Instrumentation:** Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
- **Data Acquisition:** Infuse the sample into the electrospray ionization (ESI) source. Acquire the mass spectrum in the appropriate mass range.
- **Data Analysis:** Determine the accurate mass of the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition and compare the measured mass with the theoretical mass for C₁₀H₁₅N₂O⁺.

Data Presentation: A Case Study of a Hypothetical Isomer

To illustrate the data analysis process, consider a hypothetical isomer: N-(4-methoxyphenyl)piperazin-2-one.

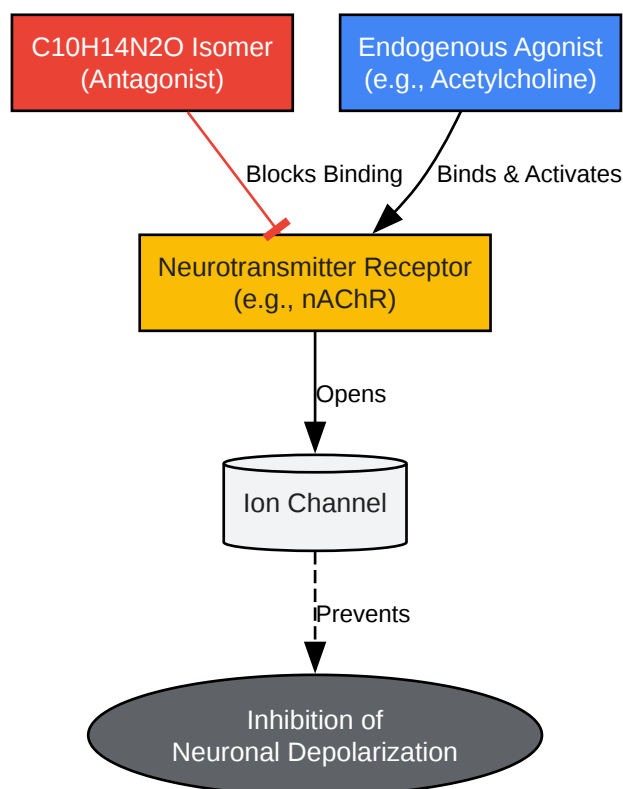
Table 1: Summary of Analytical Data for N-(4-methoxyphenyl)piperazin-2-one

Technique	Parameter	Observed Value	Interpretation
HRMS (ESI)	[M+H] ⁺	m/z 191.1184 (Calculated: 191.1182)	Confirms elemental composition C ₁₀ H ₁₅ N ₂ O
IR (cm ⁻¹)	ν	1685	Amide C=O stretch
3350	N-H stretch		
1245, 1030	C-O stretch (ether)		
1510, 1610	Aromatic C=C stretch		
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm)	6.95 (d, J=9.0 Hz, 2H)	Aromatic H (ortho to OMe)
6.85 (d, J=9.0 Hz, 2H)	Aromatic H (meta to OMe)		
5.80 (br s, 1H)	N-H		
3.78 (s, 3H)	-OCH ₃		
3.50 (t, J=5.5 Hz, 2H)	-CH ₂ -N(Ar)		
3.20 (td, J=5.5, 1.5 Hz, 2H)	-CH ₂ -NH		
2.50 (s, 2H)	-CH ₂ -C=O		
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm)	165.4	C=O (amide)
155.0	Aromatic C-OMe		
144.5	Aromatic C-N		
120.1	Aromatic CH (meta to OMe)		
114.8	Aromatic CH (ortho to OMe)		
55.6	-OCH ₃		

52.3	-CH ₂ -C=O
49.8	-CH ₂ -N(Ar)
41.7	-CH ₂ -NH

Signaling Pathway Visualization

Should a C₁₀H₁₄N₂O isomer be identified as a modulator of a specific biological pathway, visualizing this interaction is crucial for drug development professionals. For example, if an isomer acts as an antagonist at a neurotransmitter receptor, the logical relationship can be diagrammed as follows.



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Caption: Hypothetical mechanism of action for an antagonistic C₁₀H₁₄N₂O isomer.

Conclusion

The structural characterization of C₁₀H₁₄N₂O isomers is a systematic process that relies on the synergistic use of modern analytical techniques. A thorough and accurate structural assignment is the bedrock upon which all further pharmacological and developmental studies are built. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers in the field.

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